5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one
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Overview
Description
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one is a heterocyclic compound that belongs to the class of oxazinoquinolines This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazine ring The presence of three methyl groups at positions 5, 5, and 7 adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one typically involves the oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones using m-chloroperbenzoic acid (MCPBA). The reaction is carried out in tetrahydrofuran (THF) at room temperature for 4-5 hours, yielding the desired oxazinoquinoline in good yields (64-86%) . The reaction conditions are mild, and the process is selective, making it suitable for the synthesis of various substituted derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazine ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (MCPBA) in THF at room temperature.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields substituted oxazinoquinolines, while reduction with NaBH4 or LiAlH4 can lead to partially hydrogenated derivatives.
Scientific Research Applications
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial, anticoagulant, anti-inflammatory, cardiovascular, antidepressant, and antitumor properties. It is being studied for its potential use in developing new pharmaceuticals.
Materials Science: Due to its unique structure, the compound is explored for use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interaction with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one involves its interaction with specific molecular targets. The compound can form intramolecular hydrogen bonds, which influence its binding to biological targets. The presence of the oxazine ring and the quinoline core allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7,9-trimethyl-2H,3H,5H,6H,7H,8H,9H-[1,3]oxazolo[3,2-a]azepin-4-ium perchlorate
- 4-hydroxy-2-quinolones
- 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one is unique due to its specific substitution pattern and the presence of both an oxazine ring and a quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C14H15NO2/c1-9-7-14(2,3)15-8-17-13(16)11-6-4-5-10(9)12(11)15/h4-7H,8H2,1-3H3 |
InChI Key |
KMMVHWIPIWHDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2COC(=O)C3=CC=CC1=C32)(C)C |
Origin of Product |
United States |
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